2-(3-chlorophenyl)-1H-benzimidazole

Catalog No.
S548272
CAS No.
22868-35-5
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-chlorophenyl)-1H-benzimidazole

CAS Number

22868-35-5

Product Name

2-(3-chlorophenyl)-1H-benzimidazole

IUPAC Name

2-(3-chlorophenyl)-1H-benzimidazole

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)

InChI Key

BGYHTIIVIGGCIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

G573; G-573; G 573.

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl

Description

The exact mass of the compound 2-(3-chlorophenyl)-1H-benzimidazole is 228.04543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Properties

    2-(3-chlorophenyl)-1H-benzimidazole belongs to a class of compounds known as benzimidazoles. Benzimidazoles possess a fused aromatic ring structure containing both benzene and imidazole moieties. This structure can impart a range of interesting properties, including nitrogen basicity and potential for hydrogen bonding PubChem, Compound Summary for 2-(3-chlorophenyl)-1H-benzimidazole, CID 767074: .

  • Potential Research Areas

    The presence of the chlorine substituent on the phenyl ring can further influence the molecule's properties, potentially making it an attractive candidate for investigation in various research fields. Some potential areas of exploration include:

    • Medicinal Chemistry: The benzimidazole core structure is present in many biologically active molecules. 2-(3-chlorophenyl)-1H-benzimidazole could be investigated for potential antifungal or antiparasitic activity, as these are common applications for benzimidazole derivatives NCBI Bookshelf, Benzimidazoles and Their Derivatives: .
    • Material Science: Aromatic heterocyclic compounds like 2-(3-chlorophenyl)-1H-benzimidazole can be useful building blocks for the development of novel materials. Its potential applications could include ligands in coordination chemistry or components in organic electronics Royal Society of Chemistry, Materials Science.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

228.04543

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak  M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11.  Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.
2: Choo EF, Belvin M, Chan J, Hoeflich K, Orr C, Robarge K, Yang X, Zak M, Boggs  J. Preclinical disposition and pharmacokinetics-pharmacodynamic modeling of biomarker response and tumour growth inhibition in xenograft mouse models of G-573, a MEK inhibitor. Xenobiotica. 2010 Nov;40(11):751-62. doi: 10.3109/00498254.2010.514365. PubMed PMID: 20836753.

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